molecular formula C17H14ClFN2O2 B2567277 2-chloro-6-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide CAS No. 896361-78-7

2-chloro-6-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide

Cat. No.: B2567277
CAS No.: 896361-78-7
M. Wt: 332.76
InChI Key: LJODHTUTKGEVSF-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide is a chemical compound with the molecular formula C17H14ClFN2O2 and a molecular weight of 332.76. This compound has gained significant attention in scientific research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring through a cyclization reaction.

    Substitution Reactions:

    Coupling Reactions: The final step involves coupling the pyrrolidinone ring with the substituted benzamide under specific reaction conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis, with optimizations for yield and purity. These methods often involve continuous flow reactions and the use of automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the benzamide ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and various halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups onto the benzamide ring.

Scientific Research Applications

2-chloro-6-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways, which can lead to various biological effects. For example, it may inhibit protein kinases, thereby affecting cell signaling and proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6-fluoro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide: A similar compound with a slightly different structure.

    2-chloro-6-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide derivatives: Various derivatives with modifications on the benzamide or pyrrolidinone rings.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups on the benzamide ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-chloro-6-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN2O2/c18-13-7-4-8-14(19)16(13)17(23)20-11-9-15(22)21(10-11)12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJODHTUTKGEVSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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